Propanamide, N-(3-aminophenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(3-aminophenyl)-, monohydrochloride is a chemical compound with the molecular formula C9H12N2OClH It is a derivative of propanamide where the amide nitrogen is substituted with a 3-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(3-aminophenyl)-, monohydrochloride typically involves the reaction of 3-nitroaniline with propionyl chloride to form N-(3-nitrophenyl)propanamide. This intermediate is then reduced to N-(3-aminophenyl)propanamide using a reducing agent such as iron powder in the presence of hydrochloric acid. The final product, this compound, is obtained by treating N-(3-aminophenyl)propanamide with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nitration, reduction, and hydrochloride formation. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(3-aminophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: N-(3-aminophenyl)propanamide.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Propanamide, N-(3-aminophenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Propanamide, N-(3-aminophenyl)-, monohydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further affecting molecular pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)propanamide
- N-(3-Acetyl-4-hydroxyphenyl)butanamide
- N-Phenylpropanamide
Uniqueness
Propanamide, N-(3-aminophenyl)-, monohydrochloride is unique due to the presence of the 3-aminophenyl group, which imparts distinct chemical and biological properties. This substitution pattern allows for specific interactions with molecular targets that are not possible with other similar compounds. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
CAS No. |
72066-84-3 |
---|---|
Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
N-(3-aminophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-9(12)11-8-5-3-4-7(10)6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H |
InChI Key |
MWLUKWAZURQSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.